molecular formula C7H7ClN2O2 B1347341 5-Chloro-4-methyl-2-nitroaniline CAS No. 7149-80-6

5-Chloro-4-methyl-2-nitroaniline

Cat. No.: B1347341
CAS No.: 7149-80-6
M. Wt: 186.59 g/mol
InChI Key: BBWHBSDZHSQECL-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-2-nitroaniline is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anaerobic Degradation

5-Chloro-4-methyl-2-nitroaniline, as part of the nitroaromatic compounds family, is utilized in industrial and agricultural sectors. It poses environmental challenges due to its persistence. Research by Duc (2019) on related compounds like 2-chloro-4-nitroaniline shows their anaerobic degradation by microbial strains, highlighting the potential bioremediation applications for similar compounds (Duc, 2019).

Synthesis and Photoaffinity Probing

Lamotte et al. (1994) demonstrate the synthesis of related compounds from commercial 4-chloro-3-nitroaniline, leading to efficient photoaffinity probes. This suggests potential applications of this compound in photoaffinity labeling for biological studies (Lamotte et al., 1994).

Solubility and Thermodynamics

Xu and Wang (2019) investigated the solubility and thermodynamics of 2-chloro-5-nitroaniline in various solvents. Understanding the solubility behavior can inform the use of this compound in different solvent systems for chemical processes and formulations (Xu & Wang, 2019).

Crystal Structure Analysis

Medviediev and Daszkiewicz (2021) conducted structural analysis on salts of similar compounds, such as 2-chloro-4-nitroaniline. Their work provides insights into the molecular structure, which can be relevant for understanding the crystallography of this compound (Medviediev & Daszkiewicz, 2021).

Reporter Molecule for DNA Conformation

Vyas et al. (1984) studied the use of a related compound, 2-methyl-4-nitroaniline, as a reporter molecule in a crystalline complex with DNA, indicating potential applications of this compound in studying DNA conformation and interactions (Vyas et al., 1984).

Thermodynamic Properties

Silva et al. (2003) examined the thermodynamic properties of similar compounds, which can inform the thermal stability and reactivity of this compound in various chemical processes (Silva et al., 2003).

Synthesis and Antimicrobial Activity

Lingappa et al. (2011) synthesized derivatives of 2-methyl-5-nitroaniline and evaluated their antimicrobial activity. This suggests the potential of this compound derivatives in developing new antimicrobial agents (Lingappa et al., 2011).

Properties

IUPAC Name

5-chloro-4-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWHBSDZHSQECL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291001
Record name 5-chloro-4-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7149-80-6
Record name 5-Chloro-4-methyl-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7149-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 72334
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7149-80-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloro-4-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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